molecular formula C24H31N3O6 B13842990 tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate

Cat. No.: B13842990
M. Wt: 457.5 g/mol
InChI Key: VDICLFWSPSMJJN-UHFFFAOYSA-N
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Description

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a piperidinyl group, and an isoindolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the piperidinyl and isoindolinyl intermediates, followed by their coupling and subsequent functionalization to introduce the tert-butyl group.

    Preparation of Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting 2,6-dioxopiperidine with tert-butyl chloroformate under basic conditions.

    Preparation of Isoindolinyl Intermediate: The isoindolinyl intermediate can be prepared by reacting phthalic anhydride with an amine derivative, followed by cyclization.

    Coupling Reaction: The piperidinyl and isoindolinyl intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the piperidinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
  • tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate hydrochloride
  • tert-Butyl N-(2,6-dioxopiperidin-3-yl)carbamate

Uniqueness

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate is unique due to its complex structure, which includes both piperidinyl and isoindolinyl groups

Properties

Molecular Formula

C24H31N3O6

Molecular Weight

457.5 g/mol

IUPAC Name

N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C24H31N3O6/c1-24(2,3)23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29)

InChI Key

VDICLFWSPSMJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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